2-Methoxy-3'-trifluoromethoxy-biphenyl-3-ylamine
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Overview
Description
2-Methoxy-3’-trifluoromethoxy-biphenyl-3-ylamine is an organic compound characterized by the presence of methoxy and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3’-trifluoromethoxy-biphenyl-3-ylamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Methoxy and Trifluoromethoxy Groups: The methoxy group can be introduced via methylation reactions, while the trifluoromethoxy group can be added using specialized trifluoromethoxylation reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions followed by functional group modifications. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
2-Methoxy-3’-trifluoromethoxy-biphenyl-3-ylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Methoxy-3’-trifluoromethoxy-biphenyl-3-ylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with specific amino acid residues in the target protein. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
2-Methoxy-3-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethoxy group but differs in the presence of a boronic acid functional group.
2-Methoxy-3’-trifluoromethyl-biphenyl-3-ylamine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 2-Methoxy-3’-trifluoromethoxy-biphenyl-3-ylamine is unique due to the presence of both methoxy and trifluoromethoxy groups on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-3-[3-(trifluoromethoxy)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-13-11(6-3-7-12(13)18)9-4-2-5-10(8-9)20-14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQTVMXWHNFFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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